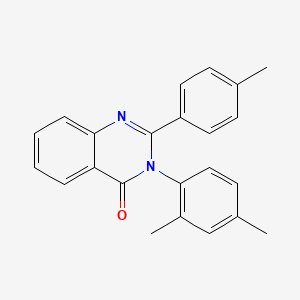![molecular formula C21H21N3O3S2 B10869689 N-(4-acetylphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10869689.png)
N-(4-acetylphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group and a hexahydrocycloheptathiopyrimidine moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of N1-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves multiple steps, including the formation of the hexahydrocycloheptathiopyrimidine core and the subsequent attachment of the acetylphenyl group. The reaction conditions typically require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The acetylphenyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups onto the aromatic ring.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Researchers explore its potential as a bioactive molecule with possible therapeutic effects.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: Its chemical properties may be leveraged in the development of new materials or as intermediates in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which N1-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s specific application and the biological context in which it is used.
Comparación Con Compuestos Similares
N~1~-(4-ACETYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can be compared with similar compounds such as:
- N~1~-(4-METHYLPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
- N~1~-(4-CHLOROPHENYL)-2-[(4-OXO-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
These compounds share a similar core structure but differ in the substituents on the phenyl ring
Propiedades
Fórmula molecular |
C21H21N3O3S2 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-2-[(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O3S2/c1-12(25)13-7-9-14(10-8-13)22-17(26)11-28-21-23-19(27)18-15-5-3-2-4-6-16(15)29-20(18)24-21/h7-10H,2-6,11H2,1H3,(H,22,26)(H,23,24,27) |
Clave InChI |
QIZXJJNQQXLJBL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dimethoxyphenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10869612.png)
![methyl {(4Z)-4-[1-(tert-butylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10869615.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylpropanamide](/img/structure/B10869628.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10869632.png)

![Methyl 5-chloro-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B10869640.png)
![ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-1,3-benzothiazole-6-carboxylate](/img/structure/B10869655.png)
![[5-chloro-3-(4-chlorophenyl)-1-methyl-1H-indol-2-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B10869658.png)
![4-(2-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10869661.png)
![3-{[(E)-1H-indol-3-ylmethylidene]amino}-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10869666.png)
![3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(2-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B10869672.png)
![methyl N-{(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}glycinate](/img/structure/B10869674.png)
![(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10869681.png)
![10-(4-chlorobenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869693.png)
